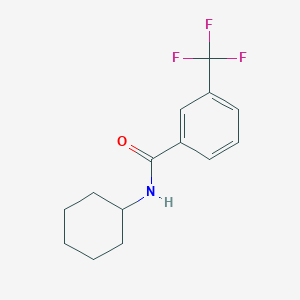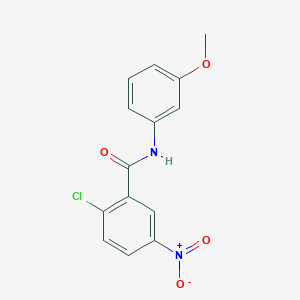
5-bromo-4-(hydroxymethyl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-(hydroxymethyl)-2-methoxyphenol, also known as BHMP, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. BHMP is a phenolic compound that contains a bromine atom, a hydroxymethyl group, and a methoxy group attached to a benzene ring.
Mécanisme D'action
The mechanism of action of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol varies depending on its application. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to inhibit the replication of viruses and bacteria by interfering with their DNA synthesis. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to inhibit the growth of fungi and weeds by interfering with their cell wall synthesis. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to remove heavy metals from contaminated water by forming complexes with the metal ions.
Biochemical and Physiological Effects:
5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to have various biochemical and physiological effects. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been shown to reduce the viral load in infected cells and inhibit the growth of bacteria. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to induce cell death in cancer cells without affecting normal cells. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to inhibit the growth of fungi and weeds without affecting the growth of crops. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to remove heavy metals from contaminated water without affecting the pH or conductivity of the water.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-4-(hydroxymethyl)-2-methoxyphenol has several advantages for lab experiments. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is readily available and can be synthesized with high yields. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is also stable under various conditions and can be stored for long periods. However, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has some limitations for lab experiments. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is insoluble in water and requires organic solvents for dissolution. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is also sensitive to light and requires storage in dark conditions.
Orientations Futures
There are several future directions for the study of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use as an antiviral, antibacterial, and anticancer agent. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use as a natural fungicide and herbicide. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be further studied for its potential use in the removal of heavy metals from contaminated water. Additionally, the synthesis method of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be optimized for higher yields and lower costs. Further studies can also be conducted to investigate the toxicity and safety of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol in various applications.
In conclusion, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol is a chemical compound with potential applications in various fields. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be synthesized through various methods and has been studied for its potential use in medicine, agriculture, and environmental science. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to exhibit antiviral, antibacterial, and antifungal properties, as well as potential anticancer activity. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been found to inhibit the growth of fungi and weeds and remove heavy metals from contaminated water. Further studies are needed to optimize the synthesis method and investigate the toxicity and safety of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol in various applications.
Méthodes De Synthèse
5-bromo-4-(hydroxymethyl)-2-methoxyphenol can be synthesized through various methods, including the reaction of 5-bromo-2-methoxyphenol with formaldehyde and subsequent reduction with sodium borohydride. Another method involves the reaction of 5-bromo-2-methoxyphenol with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid. Both methods result in the formation of 5-bromo-4-(hydroxymethyl)-2-methoxyphenol with high yields.
Applications De Recherche Scientifique
5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to exhibit antiviral, antibacterial, and antifungal properties. 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells. In agriculture, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been studied for its potential use as a natural fungicide and herbicide. In environmental science, 5-bromo-4-(hydroxymethyl)-2-methoxyphenol has been found to be effective in the removal of heavy metals from contaminated water.
Propriétés
IUPAC Name |
5-bromo-4-(hydroxymethyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-3,10-11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQFFDILHFWMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358407 |
Source


|
| Record name | Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52783-67-2 |
Source


|
| Record name | Benzenemethanol, 2-bromo-4-hydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[(2-phenylethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5701538.png)
![5-[(2,4-difluorobenzyl)oxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B5701544.png)
![N-[3-(benzyloxy)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5701546.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B5701548.png)
![7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5701551.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5701568.png)

![N'-(2,4-dichlorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5701577.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5701605.png)
![3-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5701615.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-nitrophenyl)benzamide](/img/structure/B5701630.png)